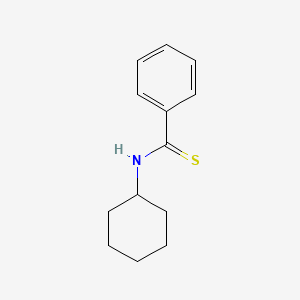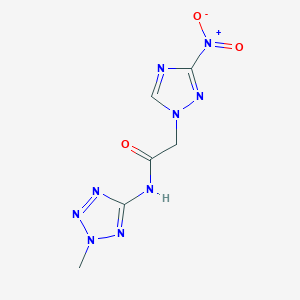
ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate is a synthetic indole derivative Indole derivatives are significant in natural products and drugs due to their diverse biological activities
Métodos De Preparación
The synthesis of ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The specific synthesis of this compound would require the introduction of the bromo, butyl, methoxy, and methyl groups at the appropriate positions on the indole ring. Industrial production methods would likely involve optimization of these steps to maximize yield and purity.
Análisis De Reacciones Químicas
Ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The bromine atom can be replaced with other groups through nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: This compound could be explored for its potential therapeutic effects, particularly in the treatment of diseases where indole derivatives have shown promise.
Mecanismo De Acción
The mechanism of action of ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate would depend on its specific biological target. Indole derivatives often interact with various receptors and enzymes in the body, leading to their diverse biological activities. The exact molecular targets and pathways involved would require further research to elucidate .
Comparación Con Compuestos Similares
Ethyl 6-bromo-1-butyl-5-methoxy-2-methyl-1H-indole-3-carboxylate can be compared with other indole derivatives such as:
- Ethyl 6-bromo-5-hydroxy-1-methyl-2-(phenylsulfanylmethyl)indole-3-carboxylate
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate These compounds share the indole core structure but differ in their substituents, which can significantly affect their chemical and biological properties. The unique combination of substituents in this compound may confer distinct advantages in certain applications.
Propiedades
Fórmula molecular |
C17H22BrNO3 |
|---|---|
Peso molecular |
368.3 g/mol |
Nombre IUPAC |
ethyl 6-bromo-1-butyl-5-methoxy-2-methylindole-3-carboxylate |
InChI |
InChI=1S/C17H22BrNO3/c1-5-7-8-19-11(3)16(17(20)22-6-2)12-9-15(21-4)13(18)10-14(12)19/h9-10H,5-8H2,1-4H3 |
Clave InChI |
DTAQMBTZMHBSJO-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C(=C(C2=CC(=C(C=C21)Br)OC)C(=O)OCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7,9-Dichloro-2-(4-methylphenyl)-5-(pyridin-4-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B14945738.png)
![4-(4-{[(3,4-dimethoxyphenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B14945744.png)
![2-(1-adamantyl)-N-[1-(1-adamantyl)ethyl]acetamide](/img/structure/B14945745.png)
![1,3-dimethyl-6-[(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)sulfonyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14945754.png)
![2-[7,7-dimethyl-4-(naphthalen-2-yl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carbonitrile](/img/structure/B14945755.png)
![2-(3,4-dimethoxyphenyl)-N-[1-(4-fluorobenzyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B14945758.png)

![4-({4-[2-(1H-tetrazol-1-yl)ethoxy]phenyl}sulfonyl)morpholine](/img/structure/B14945774.png)
![ethyl 4-{[(2Z)-3-(4-chlorobenzyl)-4-oxo-6-(phenylcarbamoyl)-1,3-thiazinan-2-ylidene]amino}benzoate](/img/structure/B14945782.png)
![2-methyl-3-phenyltetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione](/img/structure/B14945787.png)

![Ethyl 4-{2,5-dioxo-3-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B14945793.png)


